molecular formula C9H8O2 B7942582 3-(4-Hydroxyphenyl)prop-2-enal

3-(4-Hydroxyphenyl)prop-2-enal

Cat. No. B7942582
M. Wt: 148.16 g/mol
InChI Key: CJXMVKYNVIGQBS-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)prop-2-enal is a member of cinnamaldehydes.
3-(4-Hydroxyphenyl)prop-2-enal is a natural product found in Aralia bipinnata, Carya cathayensis, and other organisms with data available.

Scientific Research Applications

  • Anticancer Activity : A study by (Singh et al., 2016) synthesized and characterized Ru(II) DMSO complexes with substituted chalcone ligands, including compounds similar to 3-(4-Hydroxyphenyl)prop-2-enal. These compounds exhibited significant anti-breast cancer activity.

  • Phenolic Metabolites : Research by (Helene et al., 2000) identified 3-(4-Hydroxyphenyl)prop-2-enal as a phenolic metabolite from the seeds of Canarium schweinfurthii, indicating its natural occurrence and potential biological activities.

  • Non-Linear Optical Properties : A paper by (Singh et al., 2012) investigated the non-linear optical properties of chalcones similar to 3-(4-Hydroxyphenyl)prop-2-enal, which could have applications in optical technologies.

  • Corrosion Inhibition : The study by (Fouda et al., 2014) showed that chalcone derivatives, including a compound analogous to 3-(4-Hydroxyphenyl)prop-2-enal, act as corrosion inhibitors for aluminum in acidic solutions.

  • Antioxidant Activity : Research by (Sulpizio et al., 2016) synthesized 2'-aminochalcone derivatives, including a compound structurally related to 3-(4-Hydroxyphenyl)prop-2-enal, and evaluated their antioxidant activity.

  • Solvent Polarity Effect : A study by (Kumari et al., 2017) explored the effect of solvent polarity on the photophysical properties of chalcone derivatives, relevant for understanding the behavior of compounds like 3-(4-Hydroxyphenyl)prop-2-enal in different environments.

  • Molecular Structure and Electronic Properties : Research by (Adole et al., 2020) provided insights into the molecular structure, electronic properties, and chemical reactivity of a compound structurally similar to 3-(4-Hydroxyphenyl)prop-2-enal.

  • Antibacterial Activities : A study by (Deghady et al., 2021) investigated the antibacterial activities of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a compound related to 3-(4-Hydroxyphenyl)prop-2-enal, highlighting its potential as an antibacterial agent.

properties

IUPAC Name

3-(4-hydroxyphenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXMVKYNVIGQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313650
Record name p-Hydroxycinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)prop-2-enal

CAS RN

2538-87-6
Record name p-Hydroxycinnamaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2538-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxycinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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